2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound belonging to the benzamide class This compound is characterized by the presence of a benzamide core substituted with a 2-chloro group and a piperidine ring attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the alkylation of piperidine with 2-methoxyethyl chloride under basic conditions to yield 1-(2-methoxyethyl)piperidine.
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Benzamide Formation: : The benzamide core is prepared by reacting 2-chlorobenzoyl chloride with an appropriate amine. In this case, the amine is the previously synthesized 1-(2-methoxyethyl)piperidine. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.
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Final Coupling: : The final step involves coupling the benzamide core with the piperidine intermediate. This is achieved through a nucleophilic substitution reaction where the amine group of the piperidine attacks the carbonyl carbon of the benzamide, forming the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.
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Substitution: : The chloro group on the benzene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) are employed under basic conditions.
Major Products
Oxidation: Products include 2-chloro-N-((1-(2-formylethyl)piperidin-4-yl)methyl)benzamide.
Reduction: Products include 2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzylamine.
Substitution: Products include 2-azido-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide.
Scientific Research Applications
2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as receptors or enzymes. The benzamide core is known to interact with various biological targets, potentially modulating their activity. The piperidine ring and methoxyethyl group enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(piperidin-4-ylmethyl)benzamide
- 2-chloro-N-((1-(2-hydroxyethyl)piperidin-4-yl)methyl)benzamide
- 2-chloro-N-((1-(2-ethoxyethyl)piperidin-4-yl)methyl)benzamide
Uniqueness
2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is unique due to the presence of the methoxyethyl group, which enhances its solubility and potentially its biological activity compared to similar compounds. This modification can lead to improved pharmacokinetic properties and better therapeutic profiles.
Properties
IUPAC Name |
2-chloro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-21-11-10-19-8-6-13(7-9-19)12-18-16(20)14-4-2-3-5-15(14)17/h2-5,13H,6-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDFTNCKKJQLIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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